molecular formula C16H14N4O2 B2394124 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile CAS No. 2034297-54-4

3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile

Cat. No. B2394124
CAS RN: 2034297-54-4
M. Wt: 294.314
InChI Key: HYQFBWQLFOXBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile” is a chemical compound that is available for purchase. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile”, can be achieved through various synthetic strategies . One common method is the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, an azide or an azomethine ylide, with a dipolarophile, typically an olefin . This reaction is responsible for the regio- and stereoselectivity of the product .


Chemical Reactions Analysis

The pyrrolidine ring in “3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile” can undergo various chemical reactions. For instance, it can be functionalized or constructed from different cyclic or acyclic precursors . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Anticancer Activity

The pyrrolidine scaffold has been investigated for its potential as an anticancer agent. Researchers have explored derivatives of 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile to target specific cancer pathways. These compounds may inhibit cell proliferation, induce apoptosis, or interfere with tumor growth .

Kinase Inhibition

Pyrrolidine-based compounds often exhibit kinase inhibitory activity. By modifying the substituents on the pyrrolidine ring, scientists can design selective inhibitors against specific kinases involved in disease pathways. 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile derivatives may serve as promising kinase inhibitors .

Anti-inflammatory Agents

The pyrrolidine scaffold has been explored for its anti-inflammatory properties. Researchers have synthesized analogs of 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile to modulate inflammatory responses. These compounds may target cytokines, enzymes, or receptors involved in inflammation .

Neurological Disorders

Pyrrolidine derivatives have shown potential in treating neurological disorders. Compounds related to 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile may act as ligands for neurotransmitter receptors, influence neuronal signaling, or enhance neuroprotection .

Antiviral Agents

The pyrrolidine scaffold has been investigated for antiviral activity. Researchers have designed derivatives of 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile to inhibit viral enzymes or block viral entry. These compounds may hold promise in combating viral infections .

Metabolic Disorders

Pyrrolidine-based compounds have been studied for their effects on metabolic pathways. Analogues of 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile may modulate enzymes involved in metabolism, potentially impacting conditions like diabetes or obesity .

Future Directions

The pyrrolidine ring, a key component of “3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile”, is a versatile scaffold for novel biologically active compounds . Therefore, it can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles . This opens up a wide range of possibilities for future research and development in the field of drug discovery.

properties

IUPAC Name

3-(3-pyrimidin-4-yloxypyrrolidine-1-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c17-9-12-2-1-3-13(8-12)16(21)20-7-5-14(10-20)22-15-4-6-18-11-19-15/h1-4,6,8,11,14H,5,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQFBWQLFOXBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile

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